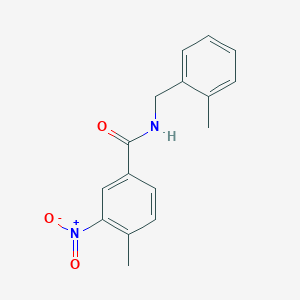![molecular formula C19H20N4O B5818409 1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a piperazine derivative that has been synthesized through a specific method and has shown promising results in various biochemical and physiological experiments.
Mechanism of Action
The mechanism of action of 1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain. This leads to an increase in the levels of neurotransmitters such as serotonin and dopamine, which are associated with mood regulation.
Biochemical and Physiological Effects:
1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has been shown to have various biochemical and physiological effects. It has been studied for its ability to induce apoptosis in cancer cells by activating specific pathways. It has also been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine in lab experiments is its specificity towards certain enzymes and receptors. This allows for targeted experiments and reduces the chances of unwanted side effects. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its long-term effects.
Future Directions
There are various future directions for the research on 1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine. One possible direction is to study its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a treatment for various types of cancer. Further studies are also needed to determine its safety and efficacy in human trials.
In conclusion, 1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a promising compound that has potential applications in various scientific research fields. Its specificity towards certain enzymes and receptors makes it a valuable tool for targeted experiments. Further studies are needed to determine its safety and efficacy in human trials and explore its potential in various research areas.
Synthesis Methods
The synthesis of 1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine involves a series of chemical reactions. The first step involves the reaction of 1-phenylpiperazine with 1,2,4-oxadiazole-5-carboxaldehyde in the presence of a catalyst to form an intermediate compound. This intermediate is then reacted with benzyl chloride to form the final product. The purity of the compound is ensured through various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has shown potential applications in various scientific research fields such as pharmacology, neurology, and oncology. It has been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis. It has also shown potential as a treatment for anxiety and depression by modulating the levels of neurotransmitters in the brain.
properties
IUPAC Name |
3-phenyl-5-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-3-7-16(8-4-1)19-20-18(24-21-19)15-22-11-13-23(14-12-22)17-9-5-2-6-10-17/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOUQOOUPAHVFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)

![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)

![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818407.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)